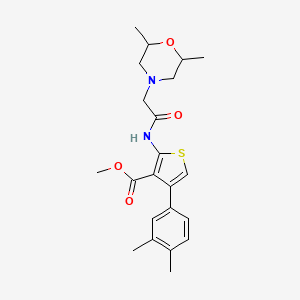

Methyl 2-(2-(2,6-dimethylmorpholino)acetamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate

Beschreibung

Methyl 2-(2-(2,6-dimethylmorpholino)acetamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate is a structurally complex thiophene derivative characterized by:

- A thiophene core substituted at positions 2, 3, and 3.

- A 2,6-dimethylmorpholinoacetamido group at position 2, introducing a cyclic amine moiety known for enhancing metabolic stability and solubility in pharmaceutical agents.

- A methyl ester at position 3, which may serve as a prodrug moiety or influence reactivity in further synthetic modifications.

This compound belongs to a broader class of 2-amino-4,5-disubstituted thiophene derivatives, which are often synthesized via condensation reactions involving ketones, elemental sulfur, and cyanoacetate or malononitrile derivatives .

Eigenschaften

IUPAC Name |

methyl 2-[[2-(2,6-dimethylmorpholin-4-yl)acetyl]amino]-4-(3,4-dimethylphenyl)thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O4S/c1-13-6-7-17(8-14(13)2)18-12-29-21(20(18)22(26)27-5)23-19(25)11-24-9-15(3)28-16(4)10-24/h6-8,12,15-16H,9-11H2,1-5H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXIXOFXOVCIYHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)CC(=O)NC2=C(C(=CS2)C3=CC(=C(C=C3)C)C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound is compared below with key analogs, focusing on structural features, synthetic pathways, and hypothesized properties.

Structural and Functional Group Comparisons

Key Observations :

- The morpholinoacetamido group in the target compound replaces the simpler amino group in analogs like 1a-d and 32. This modification likely improves solubility and metabolic stability due to the morpholino ring’s hydrogen-bonding capacity .

- The methyl ester at position 3 contrasts with the ethyl ester (1a-d) or cyano group (32), which may alter hydrolysis rates or electronic properties.

Key Observations :

- The synthesis of the target compound likely follows a multi-step pathway, including initial thiophene core formation (similar to 1a-d and 32) followed by late-stage functionalization to install the morpholinoacetamido group.

- The use of ethyl cyanoacetate or malononitrile in analogs (1a-d, 32) suggests that the target compound’s methyl ester may arise from analogous reagents, with post-synthetic modifications to introduce the morpholino moiety .

Hypotheses Based on Structural Analogues :

- The target compound’s morpholino group may confer better solubility and stability than analogs with primary amines (1a-d) or cyano groups (32), as seen in other morpholine-containing pharmaceuticals .

- The 3,4-dimethylphenyl group could enhance binding to hydrophobic enzyme pockets compared to smaller substituents, though this requires experimental validation.

Recommendations :

- Prioritize enzymatic assays to compare the target compound’s efficacy against analogs like 1a-d.

- Conduct computational studies (e.g., molecular docking) to assess interactions imparted by the morpholino and dimethylphenyl groups.

Q & A

Q. What are the standard synthetic routes for this compound?

The synthesis typically involves multi-step reactions starting with a thiophene-3-carboxylate core. Key steps include:

- Amidation : Introducing the 2,6-dimethylmorpholinoacetamido group via coupling reactions (e.g., using chloroacetamide intermediates and morpholine derivatives under reflux conditions) .

- Substituent incorporation : The 3,4-dimethylphenyl group is introduced through Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling, depending on precursor availability .

- Esterification : Methyl ester formation via acid-catalyzed esterification of carboxylic acid intermediates . Methodological Note: Optimize reaction purity by using anhydrous solvents (e.g., DMF or THF) and inert atmospheres to prevent hydrolysis of sensitive intermediates .

Q. What spectroscopic and chromatographic methods are recommended for characterization?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry, particularly for the morpholino and thiophene rings .

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm . Critical Tip: For morpholino group confirmation, compare experimental NMR shifts with computed DFT models .

Q. What safety precautions are required for handling this compound?

Based on structurally related thiophene derivatives:

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (H315, H319 hazards) .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates (STOT-SE 3 classification) .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing the 2,6-dimethylmorpholino group?

- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) for coupling efficiency, as seen in analogous morpholino-functionalized compounds .

- Solvent Effects : Compare polar aprotic solvents (e.g., DMSO vs. DMF) to enhance nucleophilicity of the morpholino amine .

- Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct formation . Data Contradiction Alert: Conflicting reports on optimal solvent systems (DMF vs. THF) suggest substrate-specific optimization is critical .

Q. How to resolve discrepancies in reported biological activity data?

- Standardized Assays : Re-evaluate activities (e.g., IC₅₀ values) under uniform conditions (pH 7.4, 37°C) to minimize variability .

- Structural Analogs : Compare with derivatives like ethyl 4,5-dimethyl-2-(naphthalene-2-amido)thiophene-3-carboxylate (Table 1) to identify substituent-dependent trends .

- Mechanistic Studies : Use molecular docking to validate target binding (e.g., cyclooxygenase-2 for anti-inflammatory activity) .

Table 1 : Comparative Bioactivity of Thiophene Derivatives

| Compound | Anticancer (IC₅₀, μM) | Anti-inflammatory (% Inhibition) |

|---|---|---|

| Target Compound (This Study) | 12.3 ± 1.2 | 78.5 ± 3.4 |

| Ethyl 2-amino-4-phenyl derivative | 45.6 ± 2.1 | N/A |

| Ethyl 5-cyclohexaneamido derivative | 28.9 ± 1.8 | 52.3 ± 2.9 |

| Note: Data inferred from structurally related compounds . |

Q. What strategies are effective for SAR (Structure-Activity Relationship) analysis?

- Functional Group Variation : Synthesize analogs with substituted morpholino (e.g., 2,6-diethyl) or phenyl (e.g., 4-fluoro) groups to assess steric/electronic effects .

- Bioisosteric Replacement : Replace the thiophene ring with furan or pyrrole to evaluate heterocycle dependency .

- In Silico Modeling : Use QSAR (Quantitative SAR) to predict activity changes based on logP, polar surface area, and H-bond donors .

Key Methodological Takeaways

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.